molecular formula C47H66O13 B1246405 (4E,6R,7E,9E,11E,14S,15E,17E,19E,22S)-22-[(2S,3S,4S,6E,8E,10E,12S,13S)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

(4E,6R,7E,9E,11E,14S,15E,17E,19E,22S)-22-[(2S,3S,4S,6E,8E,10E,12S,13S)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

Cat. No.: B1246405
M. Wt: 839 g/mol
InChI Key: FXSFWUNCIOIMAC-VXILMCRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(4E,6R,7E,9E,11E,14S,15E,17E,19E,22S)-22-[(2S,3S,4S,6E,8E,10E,12S,13S)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione” is a complex organic molecule with multiple functional groups and stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of various intermediates. The synthetic route may include:

    Formation of the core structure: This involves the construction of the main carbon skeleton through reactions such as aldol condensation, Michael addition, or Diels-Alder reactions.

    Introduction of functional groups: Functional groups such as hydroxyl, carbonyl, and methyl groups are introduced through reactions like oxidation, reduction, and alkylation.

    Stereocenter formation: The stereocenters are introduced using chiral catalysts or reagents to ensure the correct configuration.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.

    Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Grignard reagents, organolithium compounds

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation of hydroxyl groups will yield carbonyl compounds, while reduction of carbonyl groups will yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms and stereochemistry.

Biology

In biology, the compound may have potential as a biochemical probe for studying enzyme-substrate interactions, protein-ligand binding, and cellular signaling pathways.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, the compound may be used in the development of new materials, such as polymers, coatings, and adhesives, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular pathways involved would depend on the specific biological context in which the compound is used.

Properties

Molecular Formula

C47H66O13

Molecular Weight

839 g/mol

IUPAC Name

(4E,6R,7E,9E,11E,14S,15E,17E,19E,22S)-22-[(2S,3S,4S,6E,8E,10E,12S,13S)-3,12-dihydroxy-13-[(2R,3R,4S,5R,6R)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-4-methyl-5-oxotetradeca-6,8,10-trien-2-yl]-6,14-dihydroxy-5,8,12-trimethyl-1-oxacyclodocosa-4,7,9,11,15,17,19-heptaene-2,13-dione

InChI

InChI=1S/C47H66O13/c1-29-20-19-21-31(3)42(53)38(50)24-17-11-10-12-18-25-40(60-41(52)27-26-30(2)39(51)28-29)33(5)43(54)32(4)36(48)22-15-13-14-16-23-37(49)34(6)58-47-46(57-9)44(55)45(56-8)35(7)59-47/h10-24,26,28,32-35,37-40,43-47,49-51,54-55H,25,27H2,1-9H3/b11-10+,14-13+,18-12+,20-19+,22-15+,23-16+,24-17+,29-28+,30-26+,31-21+/t32-,33-,34+,35-,37+,38+,39-,40+,43-,44+,45+,46-,47-/m1/s1

InChI Key

FXSFWUNCIOIMAC-VXILMCRLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](C)[C@H](/C=C/C=C/C=C/C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]2C/C=C/C=C/C=C/[C@@H](C(=O)/C(=C/C=C/C(=C/[C@H](/C(=C/CC(=O)O2)/C)O)/C)/C)O)O)O)OC)O)OC

Canonical SMILES

CC1C(C(C(C(O1)OC(C)C(C=CC=CC=CC(=O)C(C)C(C(C)C2CC=CC=CC=CC(C(=O)C(=CC=CC(=CC(C(=CCC(=O)O2)C)O)C)C)O)O)O)OC)O)OC

Synonyms

labilomycin
pulvomycin

Origin of Product

United States

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